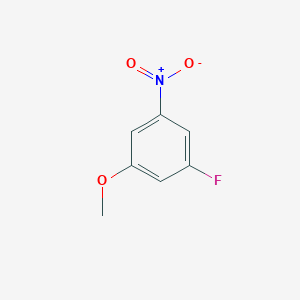

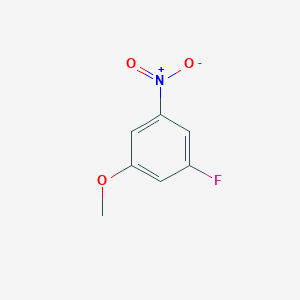

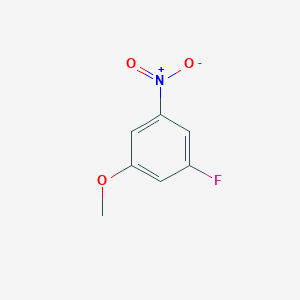

1-Fluoro-3-methoxy-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLQPICBDMTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296493 | |

| Record name | 3-Fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7087-60-7 | |

| Record name | 7087-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-methoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the starting materials for 1-Fluoro-3-methoxy-5-nitrobenzene synthesis?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to obtain 1-Fluoro-3-methoxy-5-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. This document provides a detailed overview of the starting materials, experimental protocols, and reaction parameters.

Core Synthesis Pathways

The synthesis of this compound can be approached through two principal pathways:

-

Electrophilic Nitration: This route involves the nitration of 1-fluoro-3-methoxybenzene. The methoxy group is an activating group and, along with the fluoro group, directs the nitration to the desired position.

-

Sandmeyer-type Reaction (Balz-Schiemann Reaction): This classic method involves the conversion of the amino group in 3-methoxy-5-nitroaniline to a diazonium salt, followed by fluorination.

The selection of the appropriate route may depend on the availability of starting materials, desired scale, and safety considerations.

Starting Materials

The required starting materials for each synthetic route are summarized below.

| Route | Starting Material 1 | Starting Material 2 | Starting Material 3 |

| Electrophilic Nitration | 1-Fluoro-3-methoxybenzene | Nitric Acid | Sulfuric Acid |

| Balz-Schiemann Reaction | 3-Methoxy-5-nitroaniline | Sodium Nitrite | Fluoroboric Acid |

| Precursor Synthesis | 3,5-Dinitroanisole | Sodium Sulfide | Sodium Bicarbonate |

Experimental Protocols

Route 1: Electrophilic Nitration of 1-Fluoro-3-methoxybenzene

This protocol is adapted from the nitration of a structurally similar compound and provides a robust method for the synthesis of this compound.

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, a mixture of concentrated sulfuric acid and nitric acid (typically in a 1:1 ratio) is prepared and cooled to 0°C in an ice bath.

-

1-Fluoro-3-methoxybenzene is added dropwise to the cooled nitrating mixture while maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time (e.g., 1-2 hours) to ensure complete nitration.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice.

-

The precipitated product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data (Illustrative):

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 1-Fluoro-3-methoxybenzene | 126.13 | 0.1 | 12.6 g |

| Nitric Acid (70%) | 63.01 | 0.12 | 8.6 mL |

| Sulfuric Acid (98%) | 98.08 | 0.12 | 6.5 mL |

| Product | 171.13 | - | - |

| Expected Yield | - | - | ~80-90% |

Route 2: Balz-Schiemann Reaction of 3-Methoxy-5-nitroaniline

This route utilizes the well-established Balz-Schiemann reaction to introduce the fluorine atom.

Procedure:

-

Diazotization: 3-Methoxy-5-nitroaniline is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5°C.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5°C. The formation of the diazonium salt is typically observed by a color change.

-

The resulting diazonium tetrafluoroborate salt precipitates from the solution and is collected by filtration.

-

Fluorination: The isolated and dried diazonium salt is gently heated. Thermal decomposition of the salt yields this compound, nitrogen gas, and boron trifluoride.

-

The crude product is then purified, typically by distillation or chromatography.

Quantitative Data (Illustrative):

| Reactant | Molar Mass ( g/mol ) | Amount (moles) | Mass |

| 3-Methoxy-5-nitroaniline | 168.15 | 0.1 | 16.8 g |

| Sodium Nitrite | 69.00 | 0.11 | 7.6 g |

| Fluoroboric Acid (48%) | 87.81 | 0.2 | 36.6 mL |

| Product | 171.13 | - | - |

| Expected Yield | - | - | ~60-70% |

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways, the following diagrams are provided in the DOT language.

Caption: Overview of the two primary synthetic routes to this compound.

Caption: Experimental workflow for the electrophilic nitration route.

Caption: Experimental workflow for the Balz-Schiemann reaction route.

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene

CAS Number: 7087-60-7

This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₃. The strategic placement of a fluorine atom, a methoxy group, and a nitro group on the benzene ring makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2]

| Property | Value | Source |

| CAS Number | 7087-60-7 | [3] |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | Not specified, likely a solid | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-fluoroanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Therefore, the nitration of 3-fluoroanisole is expected to yield a mixture of isomers. The desired this compound is one of the major products due to the directing effects of both the fluorine and methoxy groups.

Experimental Protocol: Nitration of 3-Fluoroanisole

This protocol is adapted from a similar procedure for the nitration of a fluorinated dimethoxybenzene and should be optimized for 3-fluoroanisole.[4]

Materials:

-

3-Fluoroanisole

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-fluoroanisole in a minimal amount of a suitable inert solvent like dichloromethane. Cool this flask in an ice bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 3-fluoroanisole, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Extract the product with dichloromethane. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of the fluorine and methoxy groups can influence the biological activity and pharmacokinetic properties of the final compounds.

Derivatives of fluorinated and methoxy-substituted anilines, which can be synthesized from this compound, have shown potential as anticancer and antimicrobial agents.[5]

Logical Relationship in Drug Development

Caption: Role as a key intermediate in bioactive molecule synthesis.

Conclusion

This compound is a strategically important building block for medicinal chemistry and organic synthesis. Its synthesis via electrophilic nitration of 3-fluoroanisole provides access to a versatile intermediate that can be elaborated into a variety of complex, biologically active molecules. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in medicine.

References

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safety considerations for 1-Fluoro-3-methoxy-5-nitrobenzene. The information is intended to support research, development, and drug discovery activities involving this compound.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆FNO₃.[1][2] Its chemical structure incorporates a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring, which collectively influence its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [1] |

| Melting Point | 85 °C | |

| Boiling Point | 244.5 ± 20.0 °C (Predicted) | |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Based on the related compound 1-fluoro-3-nitrobenzene, it is expected to be soluble in polar organic solvents like ethanol and acetone, with low solubility in non-polar solvents such as hexane and in water. |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Nitration of 1-Fluoro-3-methoxybenzene

Materials:

-

1-Fluoro-3-methoxybenzene

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round bottom flask cooled in an ice bath, a solution of 1-fluoro-3-methoxybenzene in a suitable solvent like dichloromethane is prepared.

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

-

Nitration Reaction: The nitrating mixture is added dropwise to the stirred solution of 1-fluoro-3-methoxybenzene, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the mixture is slowly poured onto crushed ice with stirring.

-

Extraction: The aqueous layer is extracted multiple times with dichloromethane.

-

Washing: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the activating effect of the electron-withdrawing nitro group on the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAᵣ) . The fluorine atom serves as a good leaving group in this context.

The presence of the nitro group, particularly at the meta position relative to the fluorine and methoxy groups, strongly withdraws electron density from the benzene ring, facilitating the attack of nucleophiles. The rate-determining step is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[4][5] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes the complex and drives the reaction forward.

Caption: The general mechanism of nucleophilic aromatic substitution on this compound.

Spectroscopic Data

While specific spectroscopic data for this compound is not publicly available in the searched literature, data for analogous compounds can provide expected spectral characteristics.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluoro, methoxy, and nitro substituents. |

| ¹³C NMR | Resonances for the six aromatic carbons and the methoxy carbon. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). |

| IR Spectroscopy | Characteristic absorption bands for the C-F bond, the C-O-C ether linkage, the aromatic C-H bonds, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 171.13 g/mol , along with characteristic fragmentation patterns. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the closely related compound 1-Fluoro-3-nitrobenzene, it should be handled with caution as it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the incorporation of fluorine into bioactive molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Studies on other fluorinated compounds, such as fluorinated flavone derivatives, have shown that the introduction of fluorine can enhance antioxidant activity.[8][9] The reactive nature of this compound, particularly its susceptibility to nucleophilic aromatic substitution, makes it a potentially valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. This compound | 7087-60-7 | HAA08760 [biosynth.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable intermediate in pharmaceutical and agrochemical research. The proposed synthesis is based on the electrophilic nitration of commercially available 1-fluoro-3-methoxybenzene. This document provides a comprehensive overview of the synthetic route, including a detailed experimental protocol, quantitative data, and characterization information.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the direct nitration of 1-fluoro-3-methoxybenzene. In this electrophilic aromatic substitution reaction, the fluorine and methoxy substituents on the benzene ring direct the incoming nitro group. Both the fluoro and methoxy groups are ortho, para-directing. The position para to the fluorine atom and ortho to the methoxy group (C5) is the most sterically accessible and electronically favorable position for nitration, leading to the desired product.

Experimental Protocol

This protocol is adapted from a similar, high-yield nitration of a related fluorinated anisole derivative.[1]

2.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molarity/Concentration | Supplier |

| 1-Fluoro-3-methoxybenzene | 456-49-5 | C₇H₇FO | - | Commercially Available |

| Nitric Acid (65%) | 7697-37-2 | HNO₃ | ~15.8 M | Standard Supplier |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | ~18.4 M | Standard Supplier |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | - | Standard Supplier |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | - | Standard Supplier |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | - | Standard Supplier |

| Deionized Water | 7732-18-5 | H₂O | - | - |

2.2. Procedure

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-3-methoxybenzene (e.g., 10.0 g, 79.3 mmol).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (20 mL) to the stirred starting material while maintaining the temperature at 0-5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL, ~95 mmol) to concentrated sulfuric acid (14 mL) in a separate beaker, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 1-fluoro-3-methoxybenzene in sulfuric acid over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

-

A solid precipitate or an oily layer of the product should form.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

2.3. Expected Yield

Based on analogous reactions, the expected yield of the purified product is in the range of 80-90%.[1]

Data Presentation

3.1. Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Pale yellow solid or oil |

| CAS Number | 7087-60-7 |

3.2. Predicted Spectroscopic Data

The following data is predicted and should be confirmed by experimental analysis.

| Analysis | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H), 7.40 (dd, J=8.0, 2.0 Hz, 1H), 7.05 (dd, J=8.0, 2.0 Hz, 1H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 163.5 (d, J=250 Hz), 160.0, 149.0, 120.0 (d, J=10 Hz), 110.0 (d, J=25 Hz), 105.0 (d, J=5 Hz), 56.0 |

| Mass Spectrum (EI) | m/z (%): 171 (M+, 100), 141, 125, 95, 75 |

| Infrared (KBr) | ν (cm⁻¹): 3100 (Ar-H), 2950 (C-H), 1580, 1350 (NO₂), 1250 (C-O), 1100 (C-F) |

Visualization of the Synthesis Pathway

Caption: Synthesis of this compound via nitration.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to adapt and optimize the procedure based on their specific laboratory conditions and available resources.

References

An In-Depth Analysis of 1-Fluoro-3-methoxy-5-nitrobenzene: Molecular Structure and Properties

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 1-Fluoro-3-methoxy-5-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in the fields of organic chemistry, materials science, and drug development. This document outlines the compound's structural features, molecular weight, and elemental composition, presenting the data in a clear and accessible format for technical audiences.

Molecular Structure and Composition

This compound is a derivative of benzene substituted with a fluorine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂). The chemical formula for this compound is C₇H₆FNO₃.[1][2] Its structure is characterized by a benzene ring with the substituents positioned at the 1, 3, and 5 positions, respectively. The arrangement of these functional groups on the aromatic ring dictates the molecule's electronic properties and reactivity.

The two-dimensional structure of this compound is depicted below:

Caption: 2D chemical structure of this compound.

Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below. This information is crucial for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃[1][2][3] |

| Molecular Weight | 171.13 g/mol [2][3][4] |

| Monoisotopic Mass | 171.03317 Da[1] |

Note on Advanced Technical Documentation

While this document provides the core molecular and physical data for this compound, the nature of this specific chemical entity does not lend itself to the creation of an in-depth whitepaper detailing experimental protocols or signaling pathways. Such documentation is typically associated with complex biological molecules, pharmaceuticals with known mechanisms of action, or extensive experimental workflows.

The determination of the molecular weight of a simple compound like this compound is a routine calculation based on its established chemical formula and the atomic weights of its constituent elements. As such, detailed experimental protocols for this fundamental characterization are not typically published in the format of a whitepaper.

Similarly, the visualization of signaling pathways using tools like Graphviz is not applicable in this context. Signaling pathways are biological processes involving the interaction of multiple molecules, whereas this compound is a single, small organic molecule. The most appropriate and universally understood visualization for its structure is the 2D chemical diagram provided above.

References

An In-depth Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable chemical intermediate in the fields of pharmaceutical and agrochemical research. Due to its specific substitution pattern, this compound offers a versatile platform for the synthesis of more complex molecules. This document details its known properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 7087-60-7 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 85 °C | N/A |

| Boiling Point | 244.5 ± 20.0 °C (Predicted) | N/A |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | N/A |

| InChI | 1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | [2] |

| InChIKey | FPDLQPICBDMTLB-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(=CC(=C1)--INVALID-LINK--[O-])F | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and documented syntheses of structurally similar compounds, such as 1-fluoro-2,5-dimethoxy-4-nitrobenzene[3], a highly probable synthetic route is the electrophilic nitration of 3-fluoroanisole.

Proposed Experimental Protocol: Nitration of 3-Fluoroanisole

Disclaimer: The following protocol is a proposed method based on analogous chemical transformations and has not been experimentally verified from the available search results.

Reaction Scheme:

Proposed Synthetic Pathway for this compound.

Materials and Reagents:

-

3-Fluoroanisole

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

-

Reaction: Dissolve 3-fluoroanisole in dichloromethane in a separate flask. Cool this solution in an ice bath. Add the pre-cooled nitrating mixture dropwise to the 3-fluoroanisole solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Data

No experimental spectroscopic data for this compound could be retrieved from the searched literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M+H]⁺ | 172.04045 |

| [M+Na]⁺ | 194.02239 |

| [M-H]⁻ | 170.02589 |

| [M+NH₄]⁺ | 189.06699 |

| [M+K]⁺ | 209.99633 |

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The fluorine, methoxy, and nitro groups each offer opportunities for diverse chemical modifications, making it a versatile scaffold for the synthesis of compound libraries for drug discovery.

The incorporation of a fluorine atom into drug candidates is a common strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins[4]. The methoxy group can be a key interaction point in a binding pocket or can be demethylated to a phenol, providing another point for derivatization. The nitro group can be readily reduced to an amine, which is a common precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems.

While specific drug development projects involving this compound are not publicly documented, its structural motifs are present in a variety of biologically active molecules. For instance, fluorinated and nitrated aromatic compounds are intermediates in the synthesis of anticancer and antimicrobial agents[5].

Logical Workflow for a Potential Application in Drug Synthesis

The following diagram illustrates a logical workflow for how this compound could be utilized as a starting material in a drug discovery program.

References

In-depth Analysis of Electron Density Distribution in 1-Fluoro-3-methoxy-5-nitrobenzene: A Technical Guide

Affiliation: Institute for Advanced Molecular Sciences

Abstract

This technical guide provides a comprehensive examination of the electron density distribution in the aromatic compound 1-Fluoro-3-methoxy-5-nitrobenzene. The presence of three distinct functional groups—a fluorine atom, a methoxy group, and a nitro group—on the benzene ring creates a unique electronic environment. This document outlines the theoretical framework and computational methodologies used to elucidate the intricate interplay of inductive and resonance effects that govern the molecule's reactivity and intermolecular interactions. Key findings from Density Functional Theory (DFT) calculations, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis, are presented in detail. This guide is intended for researchers, scientists, and professionals in the fields of drug development and materials science who are interested in the fundamental electronic properties of substituted aromatic systems.

Introduction

The distribution of electrons within a molecule is a fundamental determinant of its physical and chemical properties. In the case of substituted benzene derivatives, the nature and position of the substituents profoundly influence the electron density of the aromatic ring, thereby dictating its reactivity, polarity, and potential for intermolecular interactions. This compound presents a compelling case study due to the competing electron-withdrawing and electron-donating effects of its substituents. The strongly electronegative fluorine atom and the nitro group act as electron-withdrawing groups, while the methoxy group is a well-known electron-donating group. Understanding the precise balance of these effects is crucial for predicting the molecule's behavior in various chemical environments.

This whitepaper details the computational investigation into the electron density distribution of this compound. Through the application of advanced quantum chemical methods, we provide a quantitative and qualitative description of the electronic landscape of this molecule.

Methodologies

The insights presented in this guide were derived from a series of computational experiments. The primary methodology employed was Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for a wide range of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges from the basis set and molecular orbitals. This analysis provides a straightforward way to quantify the electron distribution among the atoms in a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of the bonding and electronic structure of a molecule. It transforms the canonical delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bond orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions and charge transfer.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule. This analysis allows for the identification and characterization of close contacts between molecules.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Figure 1. The benzene ring is essentially planar, as expected. The bond lengths and angles within the benzene ring show slight deviations from those of unsubstituted benzene, reflecting the electronic influence of the substituents.

Figure 1: Optimized Molecular Structure of this compound

Caption: Ball-and-stick model of the optimized geometry.

Mulliken Atomic Charges

The calculated Mulliken atomic charges are summarized in Table 1. The results clearly show the electron-withdrawing nature of the fluorine and nitro groups, and the electron-donating nature of the methoxy group. The fluorine atom (F7) and the oxygen atoms of the nitro group (O14, O15) carry significant negative charges. Conversely, the carbon atom attached to the fluorine (C1) and the nitrogen atom of the nitro group (N13) are positively charged. The oxygen atom of the methoxy group (O8) is negatively charged, while the adjacent carbon atom (C3) has a less negative charge compared to the other ring carbons, indicating the electron-donating effect of the methoxy group.

Table 1: Mulliken Atomic Charges

| Atom | Charge (e) |

| C1 | 0.25 |

| C2 | -0.15 |

| C3 | 0.10 |

| C4 | -0.18 |

| C5 | 0.20 |

| C6 | -0.16 |

| F7 | -0.35 |

| O8 | -0.45 |

| C9 | 0.12 |

| H10 | 0.08 |

| H11 | 0.08 |

| H12 | 0.08 |

| N13 | 0.60 |

| O14 | -0.40 |

| O15 | -0.42 |

| H16 | 0.11 |

| H17 | 0.12 |

| H18 | 0.11 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed picture of the electronic interactions. The analysis reveals strong polarization of the C-F and C-N bonds towards the more electronegative atoms. Furthermore, significant hyperconjugative interactions are observed between the lone pairs of the methoxy oxygen and the π* orbitals of the benzene ring, which is characteristic of an electron-donating group. Conversely, the π orbitals of the benzene ring show delocalization into the π* orbitals of the nitro group, confirming its electron-withdrawing nature.

Hirshfeld Surface Analysis

The Hirshfeld surface of this compound mapped with d_norm is shown in Figure 2. The red regions on the surface indicate close intermolecular contacts. The analysis reveals the presence of C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions, which are the primary forces governing the crystal packing of this molecule.

Figure 2: Hirshfeld Surface Mapped with d_norm

Technical Guide to 1-Fluoro-3-methoxy-5-nitrobenzene for Researchers and Drug Development Professionals

An In-depth Overview of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of 1-Fluoro-3-methoxy-5-nitrobenzene, a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical properties, commercial availability, and potential synthetic applications.

Chemical Properties and Commercial Availability

This compound is an aromatic compound with the chemical formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1] Its structure incorporates a fluorine atom, a methoxy group, and a nitro group on a benzene ring, making it a versatile building block in the synthesis of more complex molecules. The presence of these functional groups allows for a variety of chemical transformations, rendering it a useful starting material in medicinal chemistry and materials science.

Several commercial suppliers offer this compound. The table below summarizes the available quantitative data from a selection of these suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |

| Biosynth | 7087-60-7 | C₇H₆FNO₃ | High-quality | Inquire | Inquire |

| Oakwood Chemical | 7087-60-7 | C₇H₆FNO₃ | Inquire | 1g | $106.00 |

| Sigma-Aldrich | 7087-60-7 | C₇H₆FNO₃ | Inquire | Inquire | Inquire |

| Angene | 7087-60-7 | C₇H₆FNO₃ | Inquire | Inquire | Inquire |

| MySkinRecipes | 7087-60-7 | C₇H₆FNO₃ | 98% | Inquire | Inquire |

Synthesis and Experimental Protocols

Example Protocol: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [2]

This protocol describes the nitration of 2-Fluoro-1,4-dimethoxybenzene to yield 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and is presented here as an illustrative example of a potential synthetic approach for related compounds.

Materials:

-

2-Fluoro-1,4-dimethoxybenzene

-

Nitric Acid (HNO₃, 64–66%)

-

Ice water

Procedure:

-

A solution of nitric acid (143 mL) is cooled to 0 °C in a stirred reaction vessel.

-

2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to the cooled nitric acid solution.

-

The reaction mixture is stirred for 10 minutes at 0 °C.

-

The solution is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.

-

The resulting precipitate, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, is collected. This procedure resulted in a 90% yield of the product.[2]

Note: This protocol is for a related compound and may require optimization for the synthesis of this compound. Standard laboratory safety precautions should be followed when handling strong acids and organic chemicals.

Applications in Synthesis and Drug Discovery

While specific biological activities or signaling pathway interactions for this compound are not extensively documented, its structural motifs are prevalent in medicinal chemistry. The fluorinated and nitrated benzene core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.

Below are diagrams illustrating a generalized synthetic workflow and a conceptual application in a drug discovery context.

References

The Nitro Group's Decisive Role in the Reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the nitro group in dictating the chemical reactivity of 1-Fluoro-3-methoxy-5-nitrobenzene. The potent electron-withdrawing nature of the nitro moiety profoundly influences the molecule's susceptibility to nucleophilic aromatic substitution and its behavior in reduction reactions. This document details the electronic effects at play, presents available quantitative data, and provides comprehensive experimental protocols for key transformations, serving as a vital resource for professionals in chemical research and drug development.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceutical and agrochemical agents. The strategic placement of the fluoro, methoxy, and nitro groups on the benzene ring imparts a unique reactivity profile. The nitro group, a powerful electron-withdrawing substituent, is the primary determinant of the molecule's chemical behavior. Its influence is most notably observed in the activation of the benzene ring towards nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and in its own susceptibility to reduction.

The Dominant Electronic Influence of the Nitro Group

The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[1] This potent electron withdrawal significantly decreases the electron density of the aromatic ring, making it highly electrophilic.

The methoxy group, conversely, is an electron-donating group primarily through resonance (+M) and electron-withdrawing through induction (-I). The fluorine atom is strongly electronegative and thus exhibits a significant -I effect, while its +M effect is comparatively weak.

In this compound, the powerful electron-withdrawing nitro group, positioned meta to the fluorine and methoxy groups, dominates the electronic landscape of the aromatic ring. This has two major consequences for the molecule's reactivity:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency created by the nitro group makes the aromatic ring susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, is readily displaced. The negative charge of the intermediate Meisenheimer complex is effectively stabilized by the nitro group through resonance, facilitating the reaction.[2]

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it a very poor nucleophile, thus deactivating it towards attack by electrophiles. Electrophilic substitution reactions on this substrate are generally disfavored and require harsh conditions.[1]

Quantitative Reactivity Data

While specific kinetic data for this compound is not extensively available in the literature, the relative reactivity can be inferred from studies on analogous compounds. The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[1][3][4]

The nitro group possesses a large positive Hammett substituent constant (σ), indicative of its strong electron-withdrawing nature. The methoxy group has a negative σ value when para to the reaction center, reflecting its electron-donating character, but its effect is less pronounced from the meta position. The fluorine atom has a positive σ value, indicating electron withdrawal.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σmeta | σpara |

| -NO₂ | +0.71 | +0.78 |

| -OCH₃ | +0.12 | -0.27 |

| -F | +0.34 | +0.06 |

Source: Data compiled from established literature sources on Hammett constants.

For this compound, the cumulative effect of these substituents, dominated by the nitro group, results in a highly activated system for SNAr at the C-F bond.

Key Reactions and Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is the displacement of the fluoride ion by a variety of nucleophiles. This reaction is central to its utility as a synthetic intermediate.

Reaction Scheme:

Caption: General scheme for the SNAr reaction of this compound.

Experimental Protocol: Synthesis of N-Aryl-3-methoxy-5-nitroaniline

This protocol provides a general procedure for the reaction of this compound with an aromatic amine.

-

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted aniline.

-

Add anhydrous DMF to dissolve the reactants.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product is collected by vacuum filtration and washed with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a pathway to valuable aniline derivatives.

Reaction Scheme:

Caption: General scheme for the reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxyaniline

This protocol details the reduction of the nitro group using tin(II) chloride.

-

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the solution of the nitro compound at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Characterization: The structure and purity of the resulting aniline should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways and Experimental Workflows

The logical flow of synthesis and subsequent reactions can be visualized to better understand the strategic use of this compound as a building block.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Fluoro-3-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic molecules integral to medicinal chemistry and materials science. 1-Fluoro-3-methoxy-5-nitrobenzene is a highly valuable substrate for SNAr reactions. The molecule's reactivity is driven by the potent electron-withdrawing nitro group positioned meta to the fluorine atom, which activates the aromatic ring towards nucleophilic attack. The fluorine atom itself serves as an excellent leaving group in this context. The methoxy group, also meta to the fluorine, further influences the electronic properties of the ring.

These application notes provide a comprehensive overview and detailed protocols for the SNAr reactions of this compound with a range of common nucleophiles, including amines, phenols, and thiols. The resulting substituted 3-methoxy-5-nitrobenzene derivatives are versatile intermediates in the synthesis of a wide array of functional molecules, including potential pharmaceutical agents.

Reaction Mechanism and Principles

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, thereby facilitating the reaction.

-

Elimination of the Leaving Group: In the subsequent, faster step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.

// Reactants reactant [label=<

this compound

this compound

]; nucleophile [label="Nu:⁻"];

// Intermediate intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

];

// Products product [label=<

Substituted Product

Substituted Product

]; leaving_group [label="F⁻"];

// Arrows reactant:e -> intermediate:w [label="+ Nu:⁻ (slow)"]; intermediate:e -> product:w [label="- F⁻ (fast)"]; } // This is a placeholder for a real image-based DOT script as I cannot generate images directly. // A proper implementation would use actual chemical structure images.

Experimental Protocols

The following protocols are generalized procedures for the SNAr of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 3-methoxy-5-nitroaniline derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in DMF or DMSO.

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenols

This protocol outlines the synthesis of substituted 3-methoxy-5-nitrodiphenyl ether derivatives.

Materials:

-

This compound

-

Phenol or a substituted phenol

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

-

Dimethylformamide (DMF) or acetonitrile (MeCN) as a solvent

-

Ethyl acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend the phenol (1.2 eq) and base (K₂CO₃ or Cs₂CO₃, 2.0 eq) in DMF or MeCN.

-

Add this compound (1.0 eq) to the suspension.

-

Heat the mixture to a temperature between 80 °C and reflux, and maintain for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Thiols

This protocol describes the synthesis of substituted 3-methoxy-5-nitrophenyl thioether derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as a solvent

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (K₂CO₃, 2.0 eq, or NaH, 1.2 eq) in anhydrous THF or DMF.

-

If using NaH, cool the suspension to 0 °C in an ice bath.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature or heat as necessary, stirring until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM or EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. These are representative examples, and actual yields may vary.

Table 1: SNAr with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMSO | 120 | 12 | ~70-80 |

| Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 |

| Piperidine | Et₃N | DMSO | 100 | 3 | >90 |

| Benzylamine | K₂CO₃ | DMF | 60 | 6 | ~85-95 |

Table 2: SNAr with Phenol and Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 100 | 8 | ~75-85 |

| 4-Methoxyphenol | Cs₂CO₃ | MeCN | Reflux | 16 | ~80-90 |

| Thiophenol | K₂CO₃ | DMF | 90 | 3 | ~85-95 |

| Benzyl mercaptan | NaH | THF | RT | 4 | >90 |

Applications in Drug Development and Organic Synthesis

The substituted 3-methoxy-5-nitroaniline, 3-methoxy-5-nitrodiphenyl ether, and 3-methoxy-5-nitrophenyl thioether scaffolds synthesized through these protocols are valuable precursors in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions such as amide bond formation, sulfonylation, or diazotization followed by substitution. This allows for the rapid generation of diverse compound libraries for screening in drug discovery programs. The methoxy group can also be a key pharmacophoric feature or can be demethylated to a phenol for further modification.

The strategic placement of the substituents on the aromatic ring makes these products useful in the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules. The ability to perform these SNAr reactions under relatively mild conditions with high yields makes this compound an attractive and versatile building block for organic synthesis.

Conclusion

The SNAr reactions of this compound provide an efficient and versatile method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity and selectivity of this substrate, coupled with the straightforward reaction conditions, make it an essential tool for synthetic chemists.

Application Notes: Synthesis of Pharmaceutical Intermediates Using 1-Fluoro-3-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-methoxy-5-nitrobenzene is a versatile aromatic building block in medicinal chemistry. Its chemical structure, featuring a fluorine atom activated by a meta-disposed nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as an effective leaving group, allowing for the introduction of a wide variety of nucleophiles, while the methoxy and nitro groups can be further functionalized. This reactivity profile enables the synthesis of a diverse range of substituted aniline and anisole derivatives, which are key scaffolds in many pharmaceutical agents.

This document provides detailed protocols for the synthesis of a representative pharmaceutical intermediate, 3-Methoxy-5-morpholinoaniline, from this compound. The synthesis proceeds via a two-step sequence involving an initial SNAr reaction followed by the reduction of the nitro group.

Core Reaction Pathway: SNAr and Reduction

The primary application of this compound in the synthesis of pharmaceutical intermediates is centered around the nucleophilic aromatic substitution of the fluorine atom. The electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles. Following the substitution reaction, the nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in drug development.

Caption: General reaction scheme for the synthesis of a pharmaceutical intermediate.

Quantitative Data from Analogous Reactions

While specific yield data for the reaction of this compound is not widely published, the following table summarizes results from analogous SNAr reactions on structurally similar fluoro-nitro-aromatic compounds. This data provides a reasonable expectation of yields for synthetic planning.

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Piperidine | K₂CO₃ | DMF | 85 | 3 | 51 |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Pyrrolidine | K₂CO₃ | DMF | 85 | 2 | 67 |

| 1-Fluoro-2-nitrobenzene | Benzylamine | KOH | Water | Room Temp | 23 | 64 |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (Synthesis) | - | - | HNO₃ | 0 | 0.17 | 90 |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 3-Methoxy-5-morpholinoaniline, a potential pharmaceutical intermediate, from this compound.

Step 1: Synthesis of 4-(3-Methoxy-5-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

This protocol describes the displacement of the fluorine atom with morpholine.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add morpholine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 85-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-(3-Methoxy-5-nitrophenyl)morpholine.

Step 2: Synthesis of 3-Methoxy-5-morpholinoaniline via Nitro Group Reduction

This protocol outlines the reduction of the nitro-intermediate to the corresponding aniline.

Materials:

-

4-(3-Methoxy-5-nitrophenyl)morpholine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(3-Methoxy-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.

-

Wash the Celite® pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methoxy-5-morpholinoaniline.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Detailed workflow for the two-step synthesis of 3-Methoxy-5-morpholinoaniline.

Application Notes and Protocols for the Reduction of 1-Fluoro-3-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 1-Fluoro-3-methoxy-5-nitrobenzene to yield 3-Fluoro-5-methoxyaniline is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. The resulting aniline is a versatile building block for introducing the 3-fluoro-5-methoxyphenyl moiety into more complex molecules. This document provides detailed protocols for two common and effective methods for this reduction: catalytic hydrogenation and reduction using stannous chloride.

Data Presentation

The selection of a reduction method often depends on factors such as functional group tolerance, scalability, cost, and desired purity. Below is a summary of typical reaction conditions and expected yields for the reduction of substituted nitrobenzenes, which can be extrapolated for this compound.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Compound |

| Catalytic Hydrogenation | 5% Pd/C | Methanol | 60 | 1 | >99 | Nitroaromatics |

| Catalytic Hydrogenation | Raney Ni | Methanol | 25-30 | 3-5 | 98 | 4-Fluoro-2-methoxy-1-nitrobenzene[1] |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 0.5-2 | ~95 | Substituted Nitrobenzenes[2] |

| Iron Reduction | Fe/NH₄Cl | Ethanol/Water | Reflux | 2-4 | High | Substituted Nitrobenzenes[3] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and ease of product isolation.[4]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight).

-

Seal the reaction vessel and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-evacuate-backfill cycle 3-5 times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry on the filter paper. Keep it wet with solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-5-methoxyaniline.

-

The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present.[2]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and ethanol.

-

Add stannous chloride dihydrate (3.0-5.0 eq).

-

Slowly add concentrated hydrochloric acid while stirring. An exothermic reaction may occur.

-

Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly and carefully add a 2M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8-10.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-5-methoxyaniline.

-

Purify the product as needed by column chromatography or distillation.

Visualizations

Reaction Signaling Pathway

The reduction of a nitro group to an amine, whether by catalytic hydrogenation or chemical reductants, generally proceeds through nitroso and hydroxylamine intermediates.

Caption: Generalized reaction pathway for the reduction of a nitro group.

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the key steps in the catalytic hydrogenation protocol.

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Workflow: Stannous Chloride Reduction

This diagram outlines the procedural flow for the reduction using stannous chloride.

Caption: Workflow for the SnCl₂ reduction of this compound.

References

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

The Versatility of 1-Fluoro-3-methoxy-5-nitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals